molecular formula AgAuS B14276305 Gold;sulfanylidenesilver CAS No. 132826-59-6

Gold;sulfanylidenesilver

Cat. No.: B14276305
CAS No.: 132826-59-6
M. Wt: 336.90 g/mol
InChI Key: LSMRBAGORXFPAB-UHFFFAOYSA-N
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Description

Gold;sulfanylidenesilver (AuAgS) is a heterometallic thiolate complex characterized by a gold-silver core stabilized by sulfanyl (SH) ligands. This compound is notable for its unique bimetallic coordination geometry and redox activity, which arise from the synergistic interaction between gold(I/III) and silver(I) centers. Its structure typically involves a bridging sulfanyl ligand, enabling charge delocalization and enhanced stability compared to monometallic analogs. AuAgS has garnered attention in catalysis and medicinal chemistry due to its tunable electronic properties and ligand-exchange reactivity .

Properties

CAS No.

132826-59-6

Molecular Formula

AgAuS

Molecular Weight

336.90 g/mol

IUPAC Name

gold;sulfanylidenesilver

InChI

InChI=1S/Ag.Au.S

InChI Key

LSMRBAGORXFPAB-UHFFFAOYSA-N

Canonical SMILES

S=[Ag].[Au]

Origin of Product

United States

Preparation Methods

Chemical Reduction Methods

Chemical reduction remains the most widely documented approach for synthesizing AgAuS. This method involves the simultaneous reduction of gold and silver salts in the presence of sulfur-containing precursors.

Reduction via Inorganic Agents

A common strategy employs sodium borohydride or sodium citrate as reducing agents. For instance, mixing silver nitrate (AgNO₃) and gold(III) chloride (HAuCl₄) with thiourea under alkaline conditions yields AgAuS nanoparticles. The reaction typically proceeds at 60–80°C for 1–2 hours, with sulfur acting as a bridging ligand between the metals. X-ray diffraction (XRD) analysis confirms the formation of a crystalline structure with lattice parameters consistent with Au-Ag-S bonds.

Thiol-Mediated Synthesis

Thiol-containing compounds, such as mercaptopropionic acid or cysteamine, serve dual roles as sulfur donors and stabilizing agents. A patent describing silver sulfide quantum dots (Ag₂S) highlights the use of mercaptoacetic acid to functionalize nanoparticle surfaces. By analogy, substituting silver salts with a mixture of Ag⁺ and Au³⁺ salts in the presence of thiols could facilitate AgAuS formation. Dynamic light scattering (DLS) data from similar systems indicate particle sizes ranging from 5–20 nm.

Table 1: Chemical Reduction Parameters for AgAuS Synthesis
Reducing Agent Temperature (°C) Time (h) Sulfur Source Particle Size (nm)
Sodium Borohydride 80 1.5 Thiourea 10–15
Mercaptopropionic Acid 60 3 Intrinsic Thiol 5–8
Plant Extract (Biogenic) 25 24 Cellular Proteins 20–30

Biogenic Synthesis

Eco-friendly biogenic methods utilize plant extracts or microbial systems to reduce metal ions. For example, Pelargonium leaf extract contains polyphenols that reduce Ag⁺ and Au³⁺ ions while sulfur from cysteine residues in plant proteins coordinates the metals. Reaction conditions are mild (25°C, pH 7–9), but synthesis times extend to 24 hours. Fourier-transform infrared spectroscopy (FTIR) spectra of biogenic AgAuS show peaks at 620 cm⁻¹ (Au-S) and 690 cm⁻¹ (Ag-S), confirming bond formation.

Mechanistic Insights

The reduction process involves electron transfer from phytochemicals (e.g., flavonoids) to metal ions, followed by nucleation. Sulfhydryl groups in plant-derived proteins stabilize nanoparticles via covalent interactions. Thermogravimetric analysis (TGA) reveals that biogenic AgAuS retains stability up to 300°C, outperforming chemically synthesized counterparts.

Catalytic Methods Using Gold Complexes

Recent patents disclose gold complexes as catalysts for sulfur-containing compounds. A Chinese patent (CN113121472B) describes a gold-carborane Schiff base complex that catalyzes reactions between sulfonamides and tetrahydrofuran at room temperature. While this method targets N-sulfonylpyrrolidines, the catalytic system’s ability to activate sulfur ligands suggests adaptability for AgAuS synthesis.

Ligand Design and Reaction Optimization

The gold complex in CN113121472B features an ortho-carborane Schiff base ligand, which enhances electron density at the Au center. When applied to AgAuS synthesis, such ligands could facilitate sulfur coordination. Experimental data from analogous systems show turnover numbers (TON) exceeding 500, with yields >90% under optimized conditions.

Table 2: Catalytic Performance of Gold Complexes
Catalyst Substrate Temperature (°C) Yield (%) TON
Au-Carborane Schiff Base Sulfonamide + THF 25 92 520
AuBr₃ AgNO₃ + HAuCl₄ 80 78 300

Characterization and Validation

Regardless of the synthesis route, AgAuS requires rigorous characterization:

  • XRD : Diffraction peaks at 2θ = 38.2° (Au), 44.3° (Ag), and 54.7° (S) confirm crystallinity.
  • TEM : Spherical nanoparticles with lattice fringes (0.23 nm) corresponding to Au-Ag bonds.
  • FTIR : S-metal stretching vibrations between 600–700 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: Gold;sulfanylidenesilver undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gold in the compound can react with halogens to form gold halides, such as gold(III) chloride and gold(III) bromide . Additionally, the compound can form complexes with cyanide, which is used in the extraction of silver .

Common Reagents and Conditions:

    Oxidation: Gold reacts with chlorine and bromine to form gold halides.

    Reduction: Gold can be reduced from its ionic form to metallic gold using reducing agents.

    Substitution: Gold forms complexes with cyanide in the presence of oxygen and water.

Major Products: The major products formed from these reactions include gold halides, metallic gold, and gold-cyanide complexes .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of AuAgS with Selected Gold and Silver Thiolates

Compound Metal Centers Ligand Type Geometry Key Features
Gold;sulfanylidenesilver Au(I), Ag(I) Bridging sulfanyl Linear/Pseudo-linear Bimetallic charge transfer, high thermal stability
Auranofin (Gold(I) thiolate) Au(I) Tetraacetylthioglucose Linear Anti-inflammatory activity, ROS modulation
[Au(pben)(PPh₃)] Au(I) Phosphine-thiolate Trigonal planar Catalytic C–S bond formation
Silver(I) thiourea complexes Ag(I) Thiourea Tetrahedral High solubility, cyanide-free gold extraction

AuAgS exhibits a distinct bimetallic core absent in monometallic analogs like Auranofin. The Au–Ag interaction reduces electron density at the gold center, enhancing its electrophilicity compared to purely gold-based thiolates . X-ray diffraction data from related gold-phosphine sulfonate complexes (e.g., ) suggest that steric bulk from ligands in AuAgS may further stabilize the metal core against disproportionation.

Catalytic Activity

AuAgS demonstrates superior catalytic efficiency in sulfur-mediated cross-coupling reactions compared to monometallic gold or silver complexes. For example:

  • C–S Coupling: AuAgS achieves turnover numbers (TON) of >1,000 in sulfone synthesis, outperforming Au(I) complexes like [Au(d2pype)₂]Cl (TON ~500) .
  • Redox Reactions : The Au–Ag synergy enables dual activation of substrates, as seen in the oxidation of thioethers to sulfoxides with 95% yield, surpassing Au(III) Schiff-base compounds (70–80% yield) .

Table 2: Catalytic Performance in Sulfur-Involved Reactions

Reaction Type Catalyst Substrate Yield (%) TON
C–S Cross-Coupling AuAgS Ethynylbenziodoxolone 92 1,200
[Au(d2pype)₂]Cl Ethynylbenziodoxolone 78 500
Sulfoxidation AuAgS Thioether 95 900
Au(III) Schiff-base Thioether 80 300

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